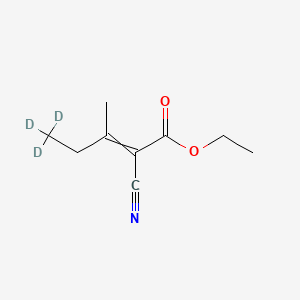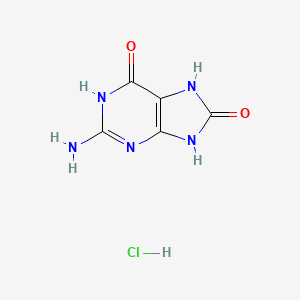
8-ヒドロキシグアニン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-6,8-dihydroxypurine Hydrochloride is produced by oxidative damage of DNA or RNA by reactive oxygen and nitrogen species, including hydroxyl radical and peroxynitrite . It serves as a measure of oxidative stress in biological systems .
Molecular Structure Analysis
The molecular weight of 2-Amino-6,8-dihydroxypurine Hydrochloride is 203.59 . Its molecular formula is C5H5N5O2•HCl . The Infrared Spectrum and Proton NMR Spectrum conform to the structure .Physical And Chemical Properties Analysis
2-Amino-6,8-dihydroxypurine Hydrochloride is a solid substance . It is soluble in water (<1 mg/ml at 25° C), ethanol (sparingly), DMSO (sparingly), DMF (sparingly), and 2 M NaOH (1 mg/ml) .科学的研究の応用
酸化ストレスマーカー
8-ヒドロキシグアニンは、ヒドロキシルラジカルによるDNAの酸化分解産物である . これは、生物系における酸化ストレスの尺度として役立つ . 細胞DNA中の8-ヒドロキシグアニンのレベルの増加は、その免疫化学的検出および修復活性の強化によって裏付けられている .
リスク評価のためのバイオマーカー
ヒト白血球DNA、尿、唾液中の8-ヒドロキシグアニンの分析は、個人の酸化ストレスレベルを評価するための有望なアプローチである .
腫瘍学における研究ツール
活性酸素種(ROS)は、がんや生活習慣病の原因として関与している . 8-ヒドロキシグアニンの研究は、これらの疾患におけるROSの役割を理解するのに役立つ。
老化プロセスの研究
ROSは、老化プロセスにも関与している可能性がある . 8-ヒドロキシグアニンの研究は、老化プロセスとその管理または遅延の方法に関する洞察を提供する。
免疫細胞機能に関する研究
8-ヒドロキシグアニンDNAグリコシラーゼ1(OGG1)は、酸化ストレスによる機能不全を防ぐために、細胞から8-ヒドロキシグアニンを除去する . OGG1媒介による酸化損傷修復経路が免疫細胞の活性化と維持に果たす役割は、現在も研究中である .
環境暴露研究
例えば、ドイツの研究グループは、アスベストが白血球に8-ヒドロキシグアニンの生成を誘発するかどうかを調べるために、アスベストに暴露された労働者に対する大規模な研究を実施した .
作用機序
Target of Action
8-Hydroxyguanine, also known as 2-Amino-6,8-dihydroxypurine hydrochloride, primarily targets DNA and RNA . It is a major form of oxidative DNA damage produced by reactive oxygen species (ROS), which are generated by environmental agents like ionizing radiation and endogenously in cells by oxygen metabolism .
Mode of Action
8-Hydroxyguanine interacts with its targets (DNA and RNA) by causing oxidative damage . This damage is a result of the oxidation of the guanine base by ROS within a living organism . The compound is also involved in the repair of oxidized DNA by glycosylase .
Biochemical Pathways
The primary biochemical pathway affected by 8-Hydroxyguanine is the oxidative damage base excision repair pathway . This pathway is crucial in preventing cells from suffering dysfunction due to oxidative stress . The compound is also involved in the repair of oxidized DNA by glycosylase .
Pharmacokinetics
It is known that the compound is detectable in biological samples such as urine, serum, and saliva
Result of Action
This can lead to various diseases, including cancer . The compound is cleared from cells by the 8-oxog dna glycosylase 1 (ogg1)-mediated oxidative damage base excision repair pathway to prevent cells from suffering dysfunction due to oxidative stress .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 8-Hydroxyguanine. For instance, ionizing radiation and many environmental chemicals generate ROS and damage DNA . Additionally, lifestyle factors such as smoking can significantly increase the levels of 8-Hydroxyguanine .
生化学分析
Biochemical Properties
8-Hydroxyguanine Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is cleared from cells by the 8-oxoG DNA glycosylase 1 (OGG1)-mediated oxidative damage base excision repair pathway . This interaction helps prevent cells from suffering dysfunction due to oxidative stress .
Cellular Effects
The effects of 8-Hydroxyguanine Hydrochloride on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The increase in the 8-Hydroxyguanine Hydrochloride level in cellular DNA is supported by its immunochemical detection and enhanced repair activity .
Molecular Mechanism
The molecular mechanism of 8-Hydroxyguanine Hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its formation is believed to involve OH radical addition to the C-8 position of guanine followed by oxidation of the radical adduct .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Hydroxyguanine Hydrochloride change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial . The levels of 8-Hydroxyguanine Hydrochloride in the nucleus increase 3- to 4-fold during progression of the cell cycle and reach maximum levels in S phase compared to early G1 .
Dosage Effects in Animal Models
The effects of 8-Hydroxyguanine Hydrochloride vary with different dosages in animal models . For instance, various ROS-forming carcinogens induce increased levels of 8-Hydroxyguanine Hydrochloride in cellular DNA .
Metabolic Pathways
8-Hydroxyguanine Hydrochloride is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . It is produced as a result of the oxidation of the guanine base by reactive oxygen species (ROS) within a living organism .
Transport and Distribution
8-Hydroxyguanine Hydrochloride is transported and distributed within cells and tissues . It is detectable in biological samples, such as urine, serum, and saliva .
Subcellular Localization
The subcellular localization of 8-Hydroxyguanine Hydrochloride affects its activity or function . It is localized both to nuclei and mitochondria . In the nuclei, it is distinctly distributed and co-localized with BrdU at replication foci and with proliferating cell nuclear antigen (PCNA) .
特性
IUPAC Name |
2-amino-7,9-dihydro-1H-purine-6,8-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O2.ClH/c6-4-8-2-1(3(11)10-4)7-5(12)9-2;/h(H5,6,7,8,9,10,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKRTEBHJIBRHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=O)N1)N=C(NC2=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696516 |
Source


|
| Record name | 2-Amino-7,9-dihydro-3H-purine-6,8-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246818-54-1 |
Source


|
| Record name | 2-Amino-7,9-dihydro-3H-purine-6,8-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
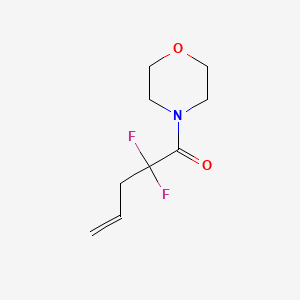
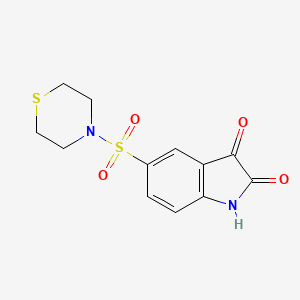

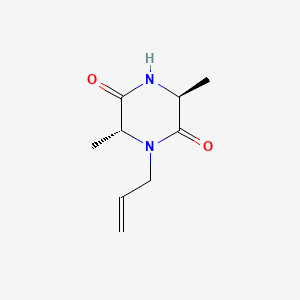
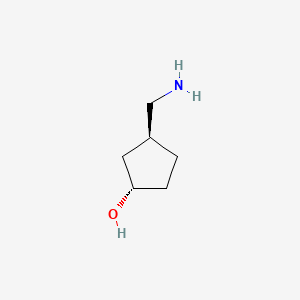

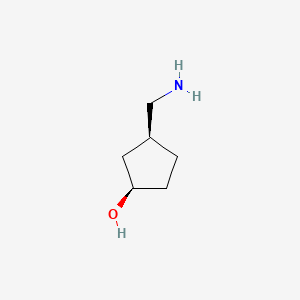
![(2R,4R)-1-[(2S)-5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid](/img/structure/B587886.png)
